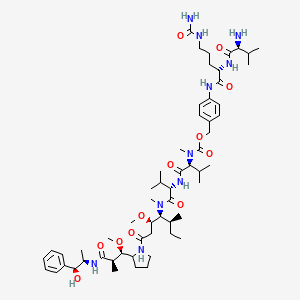Val-Cit-PAB-MMAE
CAS No.:
Cat. No.: VC4949743
Molecular Formula: C58H94N10O12
Molecular Weight: 1123.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C58H94N10O12 |
|---|---|
| Molecular Weight | 1123.4 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 |
| Standard InChI Key | WZEAGSMYTVSXQA-XZZQEHRXSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
| SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Introduction
Structural Composition and Chemical Properties
Core Components of Val-Cit-PAB-MMAE
Val-Cit-PAB-MMAE is a tripartite molecule comprising a monoclonal antibody, a valine-citrulline-para-aminobenzyloxycarbonyl (Val-Cit-PAB) linker, and the microtubule-disrupting agent MMAE. The antibody component confers specificity by binding to tumor-associated antigens, such as CD30 or HER2, while the linker ensures stable conjugation and controlled payload release . MMAE, a synthetic derivative of dolastatin 10, inhibits microtubule polymerization at sub-nanomolar concentrations, inducing mitotic arrest and apoptosis in cancer cells .
Linker Design and Stability
The Val-Cit-PAB linker is engineered for protease-sensitive cleavage, primarily by cathepsin B in lysosomes. This design ensures MMAE release occurs predominantly within cancer cells, reducing systemic toxicity . The para-aminobenzyloxycarbonyl (PAB) group facilitates self-immolative cleavage, releasing MMAE upon linker hydrolysis . Modifications such as PEG8 spacers (e.g., Azide-PEG8-Val-Cit-PAB-MMAE) enhance solubility and reduce aggregation, as evidenced by BPS Bioscience's variant with a 1573.0 Da molecular weight and 98% purity .
Physicochemical Characteristics
Val-Cit-PAB-MMAE exhibits a molecular weight of 1123.43 Da (C58H94N10O12) and solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL . Stability studies indicate no degradation in plasma or lysosomal extracts, attributed to MMAE's resistance to proteases like histone B .
Table 1: Key Chemical Properties of Val-Cit-PAB-MMAE
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C58H94N10O12 | |
| Molecular Weight | 1123.43 Da | |
| Solubility | 50 mg/mL in DMSO | |
| CAS Number | 644981-35-1 | |
| Purity | ≥98% (HPLC) |
Mechanism of Action and Biological Activity
Target Recognition and Internalization
The antibody component binds to tumor-specific surface antigens, facilitating ADC internalization via receptor-mediated endocytosis. For example, anti-CD30 antibodies deliver Val-Cit-PAB-MMAE to Hodgkin lymphoma cells, achieving intracellular concentrations 1,000-fold higher than in plasma .
Payload Release and Cytotoxicity
Lysosomal proteases cleave the Val-Cit dipeptide, triggering PAB self-immolation and MMAE release. MMAE binds tubulin, inhibiting polymerization and disrupting mitotic spindle assembly. This mechanism induces apoptosis at IC50 values of 10–100 pM in vitro .
Figure 1: Mechanism of Val-Cit-PAB-MMAE
Adapted from Wang et al. (2020)
Pharmacokinetics and Biodistribution
In murine models, Val-Cit-PAB-MMAE demonstrates a plasma half-life of 7–12 days, mirroring the antibody's pharmacokinetic profile. Tumor-to-plasma ratios exceed 100:1, underscoring its targeted delivery .
Synthesis and Conjugation Strategies
Synthesis of Fmoc-VC-PAB-MMAE
The synthesis begins with Fmoc-protected Val-Cit-PAB-PNP (para-nitrophenyl ester), which reacts with MMAE in anhydrous DMF/pyridine. High-performance liquid chromatography (HPLC) purification yields Fmoc-VC-PAB-MMAE at 78% efficiency . Deprotection with piperidine generates the free amine (NH2-Val-Cit-PAB-MMAE), a precursor for antibody conjugation .
Table 2: Synthetic Parameters for Fmoc-VC-PAB-MMAE
| Parameter | Condition | Source |
|---|---|---|
| Reagents | Fmoc-VC-PAB-PNP, MMAE, HOBt | |
| Solvent | Anhydrous DMF/Pyridine | |
| Reaction Time | 20 min (deprotection) | |
| Yield | 70.7% (NH2-Val-Cit-PAB-MMAE) |
Antibody Conjugation Techniques
Maleimide-thiol chemistry is commonly employed, leveraging cysteine residues on antibodies. MC-Val-Cit-PAB-MMAE (maleimidohexanoyl variant) reacts with reduced interchain disulfides, achieving drug-to-antibody ratios (DAR) of 3–4 . Azide-PEG8 derivatives enable strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific conjugation, enhancing homogeneity .
Applications in Oncology Research
Preclinical Efficacy in Solid Tumors
In HER2-positive breast cancer xenografts, Val-Cit-PAB-MMAE ADCs achieved 90% tumor regression at 3 mg/kg doses. Comparative studies showed superior efficacy over free MMAE, with no weight loss or hematologic toxicity .
Hematologic Malignancies
Brentuximab vedotin, a CD30-directed ADC using Val-Cit-PAB-MMAE, induced complete remission in 75% of relapsed Hodgkin lymphoma patients during Phase II trials . Mechanistic studies revealed synergy with PD-1 inhibitors, enhancing tumor-infiltrating lymphocyte activity .
Emerging Applications
Azide-PEG8-Val-Cit-PAB-MMAE enables modular ADC platforms, allowing rapid payload swapping via click chemistry. This innovation supports personalized therapy approaches, as demonstrated in triple-negative breast cancer models .
Challenges and Future Directions
Linker Optimization
Despite advances, premature payload release remains a concern. Novel linkers incorporating hydrophilic PEG spacers or enzyme-resistant citrulline analogs aim to reduce systemic toxicity .
Combination Therapies
Ongoing trials explore Val-Cit-PAB-MMAE ADCs with immune checkpoint inhibitors. Preliminary data suggest enhanced antigen presentation and abscopal effects in metastatic melanoma .
Biomarker Development
Identifying predictive biomarkers (e.g., cathepsin B expression) could optimize patient selection. Mass spectrometry assays detecting ADC metabolites in liquid biopsies are under validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume